molecular formula C21H20N2O5 B360247 N-(4-acetamidophenyl)-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide CAS No. 902314-80-1

N-(4-acetamidophenyl)-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide

Cat. No.: B360247
CAS No.: 902314-80-1
M. Wt: 380.4g/mol
InChI Key: HLNOYKVVJAPICK-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a significant group of benzopyrones, known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide typically involves the reaction of 7-amino-4-methylcoumarin with organic halides. The process begins with the preparation of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide, which is then reacted with various heteroaryl or alkyl halides in dry DMF (dimethylformamide) and TEA (triethylamine) at elevated temperatures . The completion of the reaction is monitored using TLC (thin-layer chromatography), and the product is isolated by pouring the reaction mixture onto crushed ice and stirring .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles or electrophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted coumarin derivatives.

Scientific Research Applications

N-(4-acetamidophenyl)-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide involves its interaction with various molecular targets and pathways. The compound is known to inhibit bacterial DNA gyrase, which is essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth, making it an effective antimicrobial agent. Additionally, the compound’s anti-inflammatory and anticancer activities are attributed to its ability to modulate specific signaling pathways and molecular targets involved in inflammation and cell proliferation .

Comparison with Similar Compounds

N-(4-acetamidophenyl)-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide can be compared with other coumarin derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the combination of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

CAS No.

902314-80-1

Molecular Formula

C21H20N2O5

Molecular Weight

380.4g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C21H20N2O5/c1-12-17-9-8-16(27-3)10-19(17)28-21(26)18(12)11-20(25)23-15-6-4-14(5-7-15)22-13(2)24/h4-10H,11H2,1-3H3,(H,22,24)(H,23,25)

InChI Key

HLNOYKVVJAPICK-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NC3=CC=C(C=C3)NC(=O)C

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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